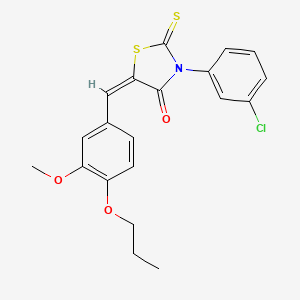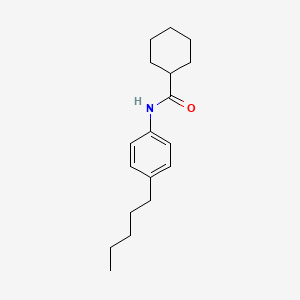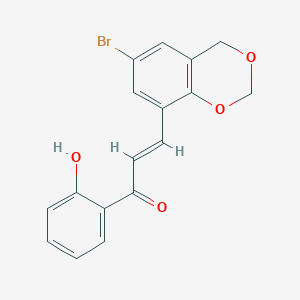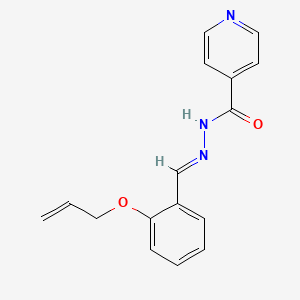
(5E)-3-(3-chlorophenyl)-5-(3-methoxy-4-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5E)-3-(3-chlorophenyl)-5-(3-methoxy-4-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one: , often referred to as “compound A” , is a complex organic molecule with a thiazolidinone core. Let’s break down its structure:
- The thiazolidinone scaffold consists of a five-membered ring containing a sulfur atom (thio) and a nitrogen atom (azolidine).
- The compound features a conjugated double bond (denoted by the “5E” in its name) between the central carbon atoms of the thiazolidinone ring and the benzylidene moiety.
準備方法
Synthetic Routes
Several synthetic routes exist for the preparation of compound A. Here are two common approaches:
-
Heterocyclization Reaction
- Starting from appropriate precursors, a heterocyclization reaction is employed to form the thiazolidinone ring.
- The chlorophenyl and methoxypropoxybenzylidene substituents are introduced through suitable functional group transformations.
- The double bond configuration (E-isomer) is crucial for its biological activity.
-
Knoevenagel Condensation
- A Knoevenagel condensation between an aldehyde (e.g., 3-methoxy-4-propoxybenzaldehyde) and a thioamide (e.g., 2-thioxo-1,3-thiazolidin-4-one) yields compound A.
- The reaction typically occurs in the presence of a base (e.g., piperidine) and a solvent (e.g., ethanol).
Industrial Production
While compound A is not produced on an industrial scale, it serves as a valuable intermediate in the synthesis of other compounds.
化学反応の分析
Compound A participates in various chemical reactions:
Oxidation: It can undergo oxidation at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the double bond can yield the corresponding saturated thiazolidinone.
Substitution: Substituents on the phenyl ring can be modified via electrophilic aromatic substitution reactions.
Major products formed during these reactions depend on reaction conditions and substituent patterns.
科学的研究の応用
Compound A finds applications in diverse fields:
Medicinal Chemistry: Researchers explore its potential as an anti-inflammatory, antitumor, or antimicrobial agent.
Biological Studies: It may interact with specific protein targets, affecting cellular processes.
Materials Science: Its unique structure inspires the design of novel materials.
作用機序
The exact mechanism of action remains an active area of research. it likely involves interactions with cellular receptors, enzymes, or signaling pathways. Further studies are needed to elucidate its precise mode of action.
類似化合物との比較
While compound A shares structural features with other thiazolidinones, its specific combination of substituents makes it distinct. Similar compounds include:
Compound B: A related thiazolidinone with a different substituent pattern.
Compound C: Another E-isomer with a similar core structure.
特性
分子式 |
C20H18ClNO3S2 |
|---|---|
分子量 |
419.9 g/mol |
IUPAC名 |
(5E)-3-(3-chlorophenyl)-5-[(3-methoxy-4-propoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H18ClNO3S2/c1-3-9-25-16-8-7-13(10-17(16)24-2)11-18-19(23)22(20(26)27-18)15-6-4-5-14(21)12-15/h4-8,10-12H,3,9H2,1-2H3/b18-11+ |
InChIキー |
MSDRMLSBDSTYFI-WOJGMQOQSA-N |
異性体SMILES |
CCCOC1=C(C=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)C3=CC(=CC=C3)Cl)OC |
正規SMILES |
CCCOC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC(=CC=C3)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[7-(Isonicotinoylamino)heptyl]isonicotinamide](/img/structure/B11993655.png)

![N'-[(E)-(3,4-dichlorophenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide](/img/structure/B11993667.png)
![{[4-benzyl-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B11993672.png)
![N'-[(E)-(4-chlorophenyl)methylidene]-4-nitrobenzohydrazide](/img/structure/B11993676.png)



![2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11993698.png)
![17-(2-Hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B11993701.png)

![N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-methylquinoline-4-carbohydrazide](/img/structure/B11993710.png)
